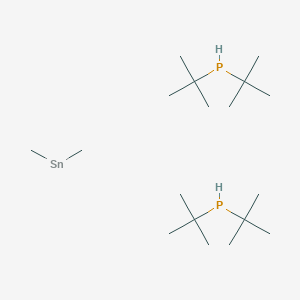
Di-tert-butylphosphane--dimethyl-lambda~2~-stannane (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) is a chemical compound that combines the properties of both phosphine and stannane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) typically involves the reaction of di-tert-butylphosphine with dimethylstannane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) has several applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various chemical and biological processes, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylphosphine: A related compound with similar phosphine functionality.
Dimethylstannane: A related stannane compound with similar tin functionality.
Uniqueness
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) is unique due to its combination of phosphine and stannane groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in catalysis, material science, and other fields .
Eigenschaften
CAS-Nummer |
59452-78-7 |
|---|---|
Molekularformel |
C18H44P2Sn |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
ditert-butylphosphane;dimethyltin |
InChI |
InChI=1S/2C8H19P.2CH3.Sn/c2*1-7(2,3)9-8(4,5)6;;;/h2*9H,1-6H3;2*1H3; |
InChI-Schlüssel |
YOYWQDULXXUUQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.C[Sn]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
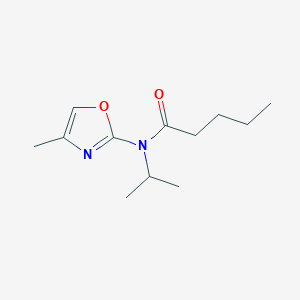
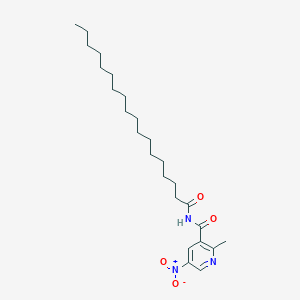
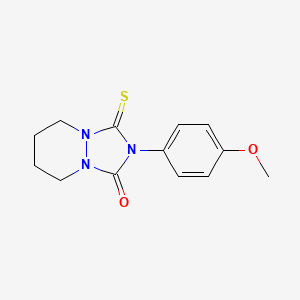

![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
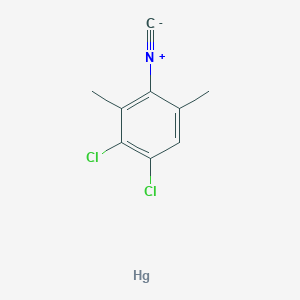


![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
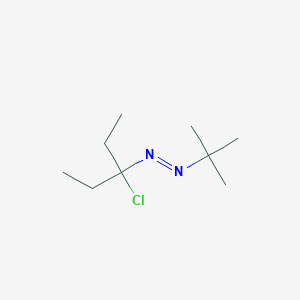
![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
